molecular formula C25H24N4O4S B2715185 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide CAS No. 1252908-32-9

2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide

Cat. No.: B2715185
CAS No.: 1252908-32-9
M. Wt: 476.55
InChI Key: QWHYADDEJGCBDM-UHFFFAOYSA-N
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Description

2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide is a synthetic organic compound with the CAS registry number 1252908-32-9 and a molecular formula of C₂₅H₂₆N₄O₄S . It has a calculated molecular weight of approximately 478.56 g/mol and features a complex molecular structure that includes a thieno[3,2-d]pyrimidine dione core, a 3,4-dimethylbenzyl group, and an acetamidophenyl acetamide side chain . This specific architecture, characterized by six rotatable bonds and a topologic polar surface area of 124 Ų, suggests potential for interesting biochemical interactions and pharmacokinetic properties, making it a valuable candidate for medicinal chemistry research and drug discovery programs . The compound is offered with high purity for research applications. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers can procure this compound from various chemical suppliers, with availability in quantities ranging from 1mg to 30mg .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S/c1-15-4-5-18(12-16(15)2)13-29-24(32)23-21(10-11-34-23)28(25(29)33)14-22(31)27-20-8-6-19(7-9-20)26-17(3)30/h4-12,21,23H,13-14H2,1-3H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDJVQATKMUDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide is a thienopyrimidine derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial activity, cytotoxicity, and other pharmacological effects.

  • Molecular Formula : C22H24N4O3S
  • Molecular Weight : 428.52 g/mol
  • CAS Number : 1252852-74-6
  • Structure : The compound features a thieno[3,2-d]pyrimidine core with various substituents that may influence its biological activity.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. For instance:

  • A study on similar compounds demonstrated potent antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
  • The minimum inhibitory concentration (MIC) for effective compounds in the thienopyrimidine class was reported to be low, suggesting high efficacy against tested microbial strains.

Cytotoxicity and Anticancer Potential

The compound's structural features may also confer anticancer properties:

  • Compounds with similar thienopyrimidine structures have shown cytotoxic effects in various cancer cell lines. For example, derivatives were tested against acute leukemia cell lines and displayed significant growth inhibition .
  • The mechanism of action often involves the induction of apoptosis in cancer cells, potentially through the inhibition of critical signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activities : Many thienopyrimidines act as inhibitors of key enzymes involved in cellular proliferation and survival.
  • Interference with Nucleic Acid Synthesis : The structural similarity to nucleobases allows these compounds to interact with DNA and RNA synthesis pathways.
  • Modulation of Signal Transduction Pathways : Some studies suggest that these compounds can modulate pathways like MAPK/ERK, which are crucial for cell growth and differentiation .

Case Studies

Several studies provide insights into the biological activities of related compounds:

Study ReferenceCompound TestedActivityFindings
Thienopyrimidine derivativesAntibacterialSignificant activity against Gram-positive and Gram-negative bacteria
Similar thienopyrimidineCytotoxicityInduced apoptosis in leukemia cells
3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidineAntimicrobialEffective against multiple bacterial strains

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide exhibit promising anticancer properties. For instance, derivatives of thieno[3,2-d]pyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : Certain thieno[3,2-d]pyrimidine derivatives selectively inhibit protein kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

A study demonstrated that a related compound showed significant activity against colon carcinoma HCT-116 cells with an IC50 value of 6.2 µM . This underscores the potential of thieno[3,2-d]pyrimidine derivatives as anticancer agents.

Antimicrobial Properties

The antimicrobial activity of thieno[3,2-d]pyrimidine derivatives has also been explored. Compounds derived from this class have exhibited effectiveness against various bacterial strains and fungi. For example:

  • Antibacterial Activity : Some derivatives have shown comparable efficacy to standard antibiotics like streptomycin.
  • Antifungal Activity : Certain compounds displayed superior antifungal activity compared to established antifungal agents .

Synthetic Pathways

The synthesis of 2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide typically involves multi-step reactions starting from simpler precursors. The general synthetic approach includes:

  • Formation of Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate thioketones and amines.
  • Substitution Reactions : The introduction of acetamido and other functional groups is performed via nucleophilic substitution methods.

These synthetic strategies are crucial for optimizing the pharmacological properties of the resultant compounds.

Case Study 1: Cancer Cell Line Testing

In a study assessing the anticancer efficacy of thieno[3,2-d]pyrimidine derivatives, researchers synthesized several analogs and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that specific substitutions on the thieno[3,2-d]pyrimidine scaffold significantly enhanced their potency against breast and colon cancer cells .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of synthesized thieno[3,2-d]pyrimidine derivatives. The study utilized standard antimicrobial susceptibility testing methods to evaluate their effectiveness against Gram-positive and Gram-negative bacteria. Notably, certain compounds demonstrated remarkable activity against resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Thieno-Pyrimidine Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Thieno[3,2-d]pyrimidine 3-(3,4-dimethylphenylmethyl), N-(4-acetamidophenyl)acetamide Not reported Dual substituents for enhanced binding -
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidine 2-Chloro-4-methylphenyl, 7-phenyl 409.888 Chlorine substituent for reactivity
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-Dimethylpyrimidinylsulfanyl, 4-methylpyridinyl 290.37 Sulfanyl linker for stability
Example 83 (Chromen-4-one-pyrazolo[3,4-d]pyrimidine hybrid) Pyrazolo[3,4-d]pyrimidine Fluorophenyl, isopropoxy, chromen-4-one 571.20 Fluorine-enhanced metabolic stability

Key Observations :

  • The acetamide side chain is conserved across analogs but varies in terminal groups (e.g., 4-acetamidophenyl vs. 4-methylpyridinyl in ).
  • Synthetic Routes : Similar compounds are synthesized via nucleophilic substitution (e.g., thio-pyrimidine with chloroacetamide in ) or Suzuki coupling (e.g., boronate intermediates in ).
Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) LogP (Predicted) H-Bond Donors/Acceptors Notable Features
Target Compound Not reported ~3.5 (estimated) 1 / 4 High lipophilicity due to aromatic groups
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Not reported 4.1 1 / 4 Chlorine enhances electronegativity
Example 83 (Chromen-4-one-pyrazolo[3,4-d]pyrimidine) 302–304 5.2 1 / 6 Fluorine improves metabolic stability

Key Observations :

  • Lipophilicity : The target compound’s predicted LogP (~3.5) is lower than Example 83’s (5.2) , suggesting better aqueous solubility.
  • Thermal Stability : Example 83’s high melting point (302–304°C) indicates strong crystalline packing, whereas the target compound’s stability remains uncharacterized.
Bioactivity and Target Profiling
  • Mode of Action: Thieno-pyrimidines often target kinases or DNA repair enzymes. The acetamide group’s hydrogen-bonding capacity is critical for ATP-binding pocket interactions .
  • Bioactivity Clustering: Compounds with thieno-pyrimidine cores cluster by bioactivity profiles, suggesting shared targets (e.g., tyrosine kinases) .

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